Desisobutyl nisoldipine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

- Stability : Stability studies indicate that it remains amorphous under accelerated stability conditions (40°C/75% RH) for at least 6 months .

- Micromeritics : Spray-dried desisobutyl nisoldipine exhibits improved flow behavior compared to crystalline nisoldipine .

Wissenschaftliche Forschungsanwendungen

1. Cardiovascular Disorders Treatment

Desisobutyl nisoldipine, as a dihydropyridine calcium antagonist, has been examined for its efficacy in treating various cardiovascular disorders. Notably, it has shown effectiveness in managing chronic stable angina pectoris and mild to moderate essential hypertension. Its key properties include strong peripheral and coronary vasodilation and improvement in myocardial oxygen supply relative to demand, without significantly impacting cardiac conduction or left ventricular function (Friedel & Sorkin, 1987).

2. Hemodynamic Effects in Congestive Heart Failure

Studies have indicated that desisobutyl nisoldipine can positively influence hemodynamics in chronic congestive heart failure. It aids in reducing both cardiac pre- and afterload, thereby improving the overall hemodynamic situation in affected patients (Vogt & Kreuzer, 1983).

3. Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of nisoldipine, particularly in its coat core (CC) formulation, have been a subject of clinical research. This extended-release formulation optimizes the drug's time-effect profile over a 24-hour dosing interval, beneficial for conditions like stable angina and arterial hypertension (Zannad, 1995).

4. Analytical and Biomedical Applications

Nisoldipine's enantiomers have been analyzed through high-performance liquid chromatography and gas chromatography-mass spectrometry, facilitating pharmacokinetic studies and enhancing understanding of its clinical applications (Marques et al., 2001).

5. Pharmacological Impact on Atherosclerosis

Research has explored the impact of nisoldipine on the progression of coronary atherosclerosis and occurrence of clinical events, such as myocardial infarction and the need for revascularization procedures. The findings suggest that while nisoldipine may not significantly alter the angiographic progression of coronary atherosclerosis, it is associated with fewer revascularization procedures, potentially due to its antianginal properties (Dens et al., 2003).

6. Formulation and Bioavailability Studies

Studies on the formulation of nisoldipine, such as amorphous solid dispersion using hot melt extrusion, have aimed to increase its oral bioavailability and therapeutic effects, showing promising results in comparison to traditional tablet formulations (Fu et al., 2016).

Zukünftige Richtungen

- Formulation Optimization : Investigate novel drug delivery systems (e.g., nanoemulsions, solid dispersions) to enhance solubility and bioavailability .

: Chavan, R. B., Lodagekar, A., Yadav, B., & Shastri, N. R. (2020). Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale-up feasibility study. Drug Delivery and Translational Research, 10, 903–918. Link : Design, formulation, in vitro, in vivo, and pharmacokinetic studies of self-nanoemulsifying drug delivery system (SNEDDS) of nisoldipine. Nanoscale Research Letters, 9(1), 1–11. Link

Eigenschaften

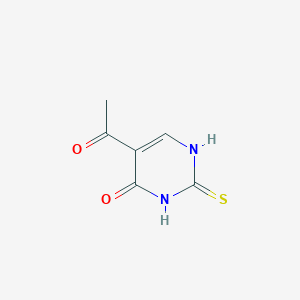

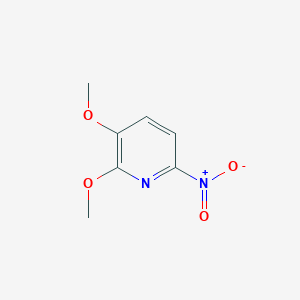

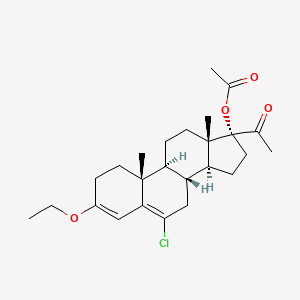

IUPAC Name |

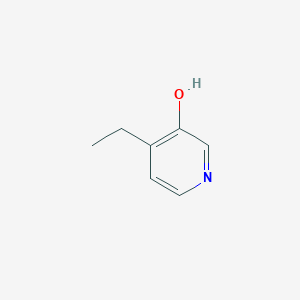

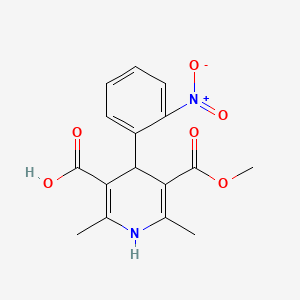

5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-6-4-5-7-11(10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTNUCYFOBDUEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desisobutyl nisoldipine | |

CAS RN |

74936-71-3 |

Source

|

| Record name | Desisobutyl nisoldipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074936713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESISOBUTYL NISOLDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX356RL16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.